6-(4-Formylphenoxy)hexanenitrile

Catalog No.
S8277933
CAS No.
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Formylphenoxy)hexanenitrile

Product Name

6-(4-Formylphenoxy)hexanenitrile

IUPAC Name

6-(4-formylphenoxy)hexanenitrile

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,1-4,10H2

InChI Key

LXOWZKHTKSZKIU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OCCCCCC#N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCC#N

6-(4-Formylphenoxy)hexanenitrile is an organic compound characterized by its unique structure, which includes a hexanenitrile backbone and a formylphenoxy group. The molecular formula for this compound is C13H13N1O2C_{13}H_{13}N_{1}O_{2}, and it features a nitrile functional group (-C≡N) and an aldehyde group (-CHO) linked to a phenoxy ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility in synthetic pathways.

, including:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and ammonia:
    C13H13N+2H2OC12H24O2+NH3C_{13}H_{13}N+2H_2O\rightarrow C_{12}H_{24}O_2+NH_3
  • Reduction: The nitrile can be reduced to form hexylamine using reducing agents like lithium aluminum hydride:
    C13H13N+4H2C13H29NC_{13}H_{13}N+4H_2\rightarrow C_{13}H_{29}N
  • Aldol Condensation: The aldehyde functionality allows for aldol condensation reactions, potentially leading to larger carbon frameworks.

There are several synthetic routes for producing 6-(4-Formylphenoxy)hexanenitrile:

  • Nucleophilic Substitution: This method involves the reaction of an alkyl halide with sodium cyanide in a polar solvent. For example:
    C6H13Br+NaCNC6H11CN+NaBrC_6H_{13}Br+NaCN\rightarrow C_6H_{11}CN+NaBr
  • Dehydration of Primary Amides: Hexanamide can be dehydrated using thionyl chloride or phosphorus pentoxide:
    C6H13CONH2+SOCl2C6H11CN+SO2+2HClC_6H_{13}CONH_2+SOCl_2\rightarrow C_6H_{11}CN+SO_2+2HCl
  • Aldehyde Formation: The formyl group can be introduced via formylation reactions of phenols or related compounds.

6-(4-Formylphenoxy)hexanenitrile has potential applications in:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds.
  • Agriculture: Potential use as a fungicide or pesticide due to its biological activity.
  • Materials Science: As a building block for polymers or other materials with specific properties.

Interaction studies involving 6-(4-Formylphenoxy)hexanenitrile have highlighted its behavior in various solvent mixtures, particularly its thermodynamic properties when mixed with alkanes. These interactions can influence solubility and reactivity, which are critical for applications in drug formulation and material design.

Several compounds share structural similarities with 6-(4-Formylphenoxy)hexanenitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(3-Formylphenoxy)propanenitrileContains a shorter propanenitrile chainMay exhibit different solubility characteristics
HexanenitrileLacks the formyl group; simpler structurePrimarily used as an intermediate in organic synthesis
4-(4-Cyanophenoxy)butyric acidContains both cyanide and carboxylic acid groupsPotentially more acidic, affecting biological activity
Benzaldehyde derivativesContains only an aldehyde without the nitrile groupFocused on aromatic properties rather than aliphatic

The uniqueness of 6-(4-Formylphenoxy)hexanenitrile lies in its combination of both nitrile and formyl functionalities, which may provide distinct reactivity patterns not present in simpler derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types